molecular formula C49H86O7 B1247432 ACGal C16

ACGal C16

Cat. No.: B1247432
M. Wt: 787.2 g/mol
InChI Key: YPMUZVRAVKLKGC-HJFSTSJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl 6-O-palmitoyl-beta-D-galactoside is a cholesteryl 6-O-acyl-beta-D-galactoside having palmitoyl (hexadecanoyl) as the 6-O-acyl group.

Scientific Research Applications

1. Transdermal Drug Delivery

Acyclovir Palmitate (ACV-C16), a lipophilic prodrug of acyclovir, has been studied for its efficacy in transdermal drug delivery. Research indicates that the combination of ACV-C16 and ethosomes significantly enhances the absorption of acyclovir into the skin, showing potential for improved drug delivery systems (Zhou, Wei, Zhang, & Wu, 2010).

2. Microbial Production of Chemicals

A study on the optimization of fatty alcohol biosynthesis in Escherichia coli highlights the potential of microbial fermentation for producing important feedstocks like C12/14 and C16/18 alcohols, used in surfactants and detergents (Zheng et al., 2012).

3. Biochemical Analysis

1-O-Acetyl-β-D-galactopyranose (AcGal) has been identified as a novel substrate for the β-galactosidase enzyme from Penicillium sp. This discovery can aid in the understanding of enzyme-substrate interactions and biochemical pathways (Zinin et al., 2002).

4. Photosynthesis and Genomics Research

In a study involving Lotus japonicus, a yellow-leaf mutant named C16 was examined for its photosynthetic capacity and genetic mutations. This research contributes to our understanding of plant photosynthesis and genetic variations (Cui et al., 2018).

5. Lipid Metabolism in Cancer Research

Palmitic acid (C16:0) has been studied for its role in lipid metabolism and its potential impact on hepatocellular carcinoma development. This research provides insights into the relationship between lipid composition and cancer (Lin et al., 2017).

6. Drug Delivery Systems

Recombinant spider silk protein eADF4(C16) has been investigated for its potential in drug delivery systems, particularly for loading and releasing therapeutic proteins. This research highlights the biomedical applications of spider silk proteins (Hofer, Winter, & Myschik, 2012).

7. Nutrient Removal and Lipid Analysis in Wastewater

Studies on nutrient removal from wastewater using microalgae have shown the capability of these organisms to extract nutrients and produce lipids, including C16 fatty acids, which are suitable for biodiesel synthesis (Babu, Katam, Gundupalli, & Bhattacharyya, 2018).

Properties

Molecular Formula

C49H86O7

Molecular Weight

787.2 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C49H86O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-43(50)54-33-42-44(51)45(52)46(53)47(56-42)55-37-28-30-48(5)36(32-37)24-25-38-40-27-26-39(35(4)22-20-21-34(2)3)49(40,6)31-29-41(38)48/h24,34-35,37-42,44-47,51-53H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,42-,44+,45+,46-,47-,48+,49-/m1/s1

InChI Key

YPMUZVRAVKLKGC-HJFSTSJRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C)O)O)O

Synonyms

BbGL-I
cholesteryl 6-O-palmitoyl-beta-D-galactopyranoside
cholesteryl 6-O-palmitoylgalactopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACGal C16
Reactant of Route 2
Reactant of Route 2
ACGal C16
Reactant of Route 3
ACGal C16
Reactant of Route 4
ACGal C16
Reactant of Route 5
ACGal C16
Reactant of Route 6
Reactant of Route 6
ACGal C16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.